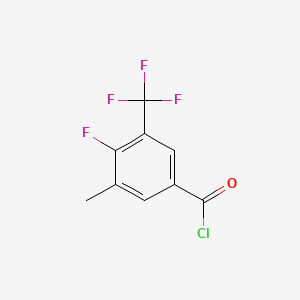

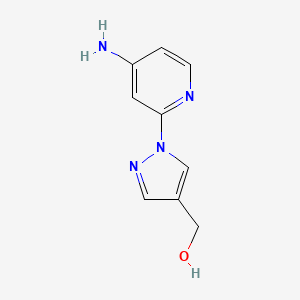

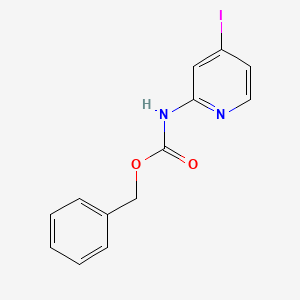

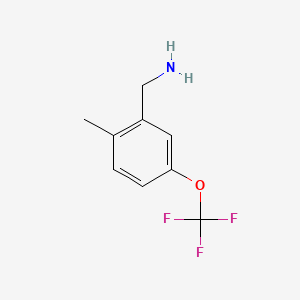

![molecular formula C12H14N2O2 B1405426 Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1400766-07-5](/img/structure/B1405426.png)

Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate

Overview

Description

Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with a molecular weight of 218.26 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as this compound, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis process involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code:1S/C12H14N2O2/c1-4-16-12(15)11-9(3)14-7-8(2)5-6-10(14)13-11/h5-7H,4H2,1-3H3 . This structure has been confirmed by density functional theory (DFT) calculations and X-ray diffraction studies . Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 218.26 .Scientific Research Applications

Antituberculosis Activity

A series of derivatives, including ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate, have been synthesized and tested for their antituberculosis activity. These compounds demonstrated moderate to good antituberculosis activity, with some showing minimum inhibitory concentrations as low as 12.5 μg/mL against Mycobacterium tuberculosis (Jadhav et al., 2016). Another study on similar derivatives reported potent activity against multi- and extensive drug-resistant tuberculosis strains, highlighting the compound's potential in tuberculosis treatment (Moraski et al., 2011).

Synthesis and Chemical Reactions

This compound has been utilized in various chemical syntheses and reactions. For instance, its use in the [4 + 2] annulation process with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines, demonstrates its versatility in organic synthesis (Zhu et al., 2003). Another study explored its role in the synthesis of spiro compounds, revealing interesting changes in 1H-NMR spectra, indicative of its chemical reactivity (Abe et al., 2010).

Antioxidant Activity

Compounds synthesized from this compound have shown notable antioxidant activity. This was observed in derivatives of pyrrolyl selenolopyridine, indicating potential applications in areas where oxidative stress is a concern (Zaki et al., 2017).

Antimicrobial Activity

Derivatives of this compound have been tested for antimicrobial activity. Some synthesized imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives exhibited significant antimicrobial properties (Turan-Zitouni et al., 2001).

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . Therefore, the future directions for Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate could involve further exploration of its bioactive properties and potential applications in pharmaceuticals.

Mechanism of Action

Target of Action

Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate is a compound that has been recognized as a potential antituberculosis agent Compounds with a similar imidazo[1,2-a]pyridine core have been shown to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) .

Mode of Action

It is known that imidazo[1,2-a]pyridine analogues can interact with their targets and cause changes that lead to their antituberculosis effects .

Biochemical Pathways

It is known that imidazo[1,2-a]pyridine analogues can affect various biochemical pathways leading to their antituberculosis effects .

Pharmacokinetics

It is known that this compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

Compounds with a similar imidazo[1,2-a]pyridine core have shown clear signs of apoptosis, including nuclear condensation and fragmentation .

Action Environment

It is known that this compound is stable at room temperature .

Biochemical Analysis

Biochemical Properties

Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound also influences gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under room temperature conditions but may degrade over extended periods. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, in rodent models, low doses of this compound have been associated with beneficial effects on metabolic pathways, whereas high doses have resulted in hepatotoxicity and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound’s metabolism can lead to the formation of various metabolites, some of which may have distinct biological activities. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s activity and function within the cell. For instance, localization to the mitochondria may enhance its effects on cellular respiration and energy metabolism .

Properties

IUPAC Name |

ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)14-7-8(2)5-6-10(14)13-11/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBNLPXYIXURNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C=C(C=CC2=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

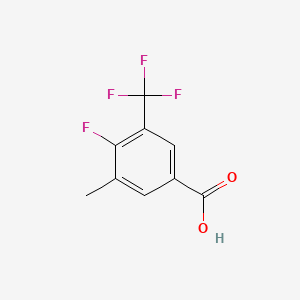

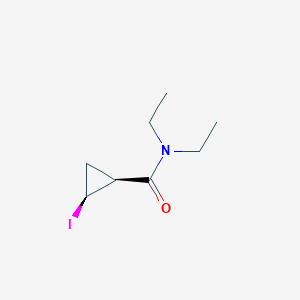

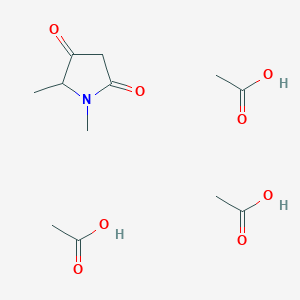

![3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1405345.png)